L-Lysine-2-13C hydrochloride

Description

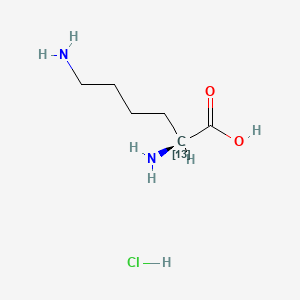

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diamino(213C)hexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i5+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NSINKEICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[13C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745753 |

Source

|

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169524-86-1 |

Source

|

| Record name | L-(2-~13~C)Lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to L-Lysine-2-13C Hydrochloride in Quantitative Proteomics

For researchers, scientists, and drug development professionals venturing into the precise world of quantitative proteomics, understanding the tools of the trade is paramount. This guide provides a deep dive into L-Lysine-2-13C hydrochloride, a key reagent in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a powerful technique for dissecting the complexities of the cellular proteome. We will move beyond simple definitions to explore the rationale behind its use, best practices for experimental design, and the nuances of data interpretation, ensuring a robust and reliable application of this technology.

Part 1: Foundational Understanding of L-Lysine-2-13C Hydrochloride

L-Lysine-2-13C hydrochloride is a stable, non-radioactive isotopic form of the essential amino acid L-lysine. In this molecule, the carbon atom at the second position (the alpha-carbon) is replaced with its heavier isotope, carbon-13 (¹³C). This seemingly subtle change is the cornerstone of its utility in mass spectrometry-based quantitative proteomics.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is the first step toward its effective use. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, such as cell culture media.[1]

| Property | Value | Source |

| Chemical Formula | H₂N(CH₂)₄¹³CH(NH₂)CO₂H·2HCl | [2] |

| Molecular Weight | 220.10 g/mol | [2] |

| CAS Number | 286437-17-0 | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Form | Solid | [2] |

| Storage | Store at room temperature, away from light and moisture. | [3][4][5] |

Expert Insight: The high isotopic purity is a critical quality control parameter. Impurities with the natural isotope (¹²C) can lead to inaccuracies in quantification by underestimating the abundance of the "heavy" labeled proteins. Always source from reputable suppliers who provide a certificate of analysis detailing isotopic enrichment.[]

Part 2: The Central Role in SILAC-based Proteomics

The SILAC method is an elegant in vivo metabolic labeling strategy that provides high accuracy and reproducibility in quantitative proteomics.[7][8][9] It relies on the cell's own machinery to incorporate stable isotope-labeled amino acids into newly synthesized proteins.[7][8]

The "Why" Behind L-Lysine Selection

The choice of L-lysine (and often L-arginine) as the labeling amino acid is a deliberate and strategic one. The primary reason lies in the specificity of the enzyme trypsin, the most commonly used protease in proteomics sample preparation.[10] Trypsin cleaves proteins specifically at the C-terminus of lysine and arginine residues.[10] This ensures that the vast majority of peptides generated for mass spectrometry analysis will contain at least one labeled amino acid, making them quantifiable.[10]

The SILAC Workflow: A Conceptual Overview

The core principle of a binary SILAC experiment involves two populations of cells. One is grown in a "light" medium containing the natural L-lysine, while the other is cultured in a "heavy" medium where the natural L-lysine is replaced with a heavy isotopic version, such as L-Lysine-2-¹³C hydrochloride.

Caption: A generalized workflow for a SILAC experiment.

Multiplexing with Different Isotopologues of L-Lysine

Modern proteomics often requires the comparison of more than two conditions. SILAC can be extended to "triple-SILAC" or even higher-plex experiments by using different isotopologues of lysine and arginine.[9][11] This allows for the simultaneous comparison of multiple experimental states, reducing variability and increasing throughput.

| L-Lysine Isotopologue | Mass Shift (Da) | Common Use |

| L-Lysine (Light) | 0 | Control |

| L-Lysine-¹³C₆ | +6 | "Medium" Label |

| L-Lysine-¹³C₆,¹⁵N₂ | +8 | "Heavy" Label |

| L-Lysine-d₄ | +4 | Alternative "Medium" Label |

Note: The mass shift is the difference in mass between the heavy and light forms of the amino acid. This difference is what allows the mass spectrometer to distinguish between peptides from the different cell populations.[1]

Part 3: A Detailed, Self-Validating Experimental Protocol

The success of a SILAC experiment hinges on meticulous execution. This protocol is designed with internal checkpoints to ensure the validity of your results.

Phase 1: Adaptation - Ensuring Complete Label Incorporation

Causality: The fundamental assumption of SILAC is that the heavy amino acid has been fully incorporated into the proteome of the labeled cells. Incomplete labeling will lead to an underestimation of protein abundance in the "heavy" sample. A minimum of 5-6 cell doublings is generally required to achieve >95% incorporation.[9]

Step-by-Step Methodology:

-

Media Preparation: Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-lysine.[12] Supplement one batch with "light" L-lysine and another with "heavy" L-Lysine-2-¹³C hydrochloride at the normal physiological concentration. Dialyzed fetal bovine serum should be used to minimize the introduction of unlabeled amino acids.[12]

-

Cell Culture: Culture two separate populations of your chosen cell line in the "light" and "heavy" media, respectively.

-

Passaging: Passage the cells for at least 6 generations to ensure complete incorporation of the labeled amino acid.[12]

-

Validation of Incorporation (Crucial Checkpoint):

-

After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.

-

Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.

-

Search the data for known, abundant proteins and manually inspect the spectra of lysine-containing peptides. The peptide should appear as a single isotopic envelope corresponding to the "heavy" mass. The absence of a corresponding "light" peak confirms complete labeling.[13]

-

Caption: Workflow for validating label incorporation.

Phase 2: The Experiment

Step-by-Step Methodology:

-

Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment, growth factor stimulation) to the appropriately labeled cell populations.

-

Cell Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and count them accurately. Mix the populations at a 1:1 ratio. Trustworthiness: Mixing the cells before lysis is a key advantage of SILAC. It ensures that any subsequent sample handling variations (e.g., protein loss during extraction, incomplete digestion) will affect both populations equally, thus preserving the accuracy of the final quantification.[8][11]

-

Protein Extraction and Digestion:

-

Lyse the combined cell pellet using a mass spectrometry-compatible lysis buffer (e.g., containing urea).

-

Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.[14]

-

Perform an in-solution tryptic digest. A common protocol involves an overnight incubation at 37°C.[15][16]

-

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction column to remove salts and detergents that can interfere with mass spectrometry analysis.

Phase 3: Data Acquisition and Analysis

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide. The ratio of the peak intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[9]

Part 4: Troubleshooting and Advanced Considerations

-

Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline. If using labeled arginine, this can lead to the appearance of labeled proline, complicating data analysis. This is generally not an issue when labeling with lysine.

-

Protein Turnover Studies: Pulsed SILAC (pSILAC) is an adaptation of the technique where cells are switched from "light" to "heavy" media (or vice versa) for a shorter period. This allows for the measurement of protein synthesis and degradation rates.[17]

-

In Vivo Labeling in Organisms: The SILAC principle has been extended to whole organisms, such as mice, by feeding them a diet containing labeled amino acids. This opens up possibilities for studying protein dynamics in a more physiologically relevant context.[18]

Conclusion

L-Lysine-2-¹³C hydrochloride is more than just a chemical reagent; it is a key that unlocks the ability to perform precise and reliable quantitative proteomics. By understanding the principles behind its use, adhering to rigorous, self-validating protocols, and being aware of the potential nuances, researchers can leverage the power of SILAC to gain unprecedented insights into the dynamic world of the proteome. This, in turn, can accelerate drug discovery and our fundamental understanding of biology.

References

-

Creative Biolabs. L-Lysine-2HCl, 13C6, 15N2 for SILAC. [Link]

-

Gevaert, K., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. PMC. [Link]

-

Seo, J., & Lee, K. J. (2010). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PMC. [Link]

-

Yale School of Medicine. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. [Link]

-

Blagoev, B., & Mann, M. (2005). Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications. Science's STKE. [Link]

-

LookChem. L-LYSINE 2HCL (6-13C). [Link]

-

Frontiers. Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus. [Link]

-

ResearchGate. Incorporation of 13 C 6 L-lysine into proteins at various time points. [Link]

-

MS Bioworks. SILAC Mouse for Quantitative Proteomics. [Link]

-

PubChem. L-Lysine. [Link]

- Google Patents. Process for making granular L-lysine.

- Google Patents.

Sources

- 1. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 2. DL-赖氨酸-2-13C 二盐酸盐 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 8. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 9. chempep.com [chempep.com]

- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. ms-facility.ucsf.edu [ms-facility.ucsf.edu]

- 15. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]

- 16. Frontiers | Proteomics and acetyl-proteomics reveal the antibacterial mechanism of berberine sulfate against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 17. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - DE [thermofisher.com]

- 18. msbioworks.com [msbioworks.com]

A Researcher's Guide to Quantitative Proteomics: The Principle and Practice of Stable Isotope Labeling with L-Lysine-2-¹³C Hydrochloride

This guide provides an in-depth exploration of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful metabolic labeling technique for quantitative mass spectrometry-based proteomics. We will focus on the application of L-Lysine-2-¹³C hydrochloride, a key reagent in this methodology, to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully implement this technique. Our approach moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental design, ensuring a robust and self-validating system for your research.

The Foundation: Understanding Metabolic Labeling with Stable Isotopes

At its core, SILAC is an elegant and straightforward method for accurately determining relative protein abundance between different cell populations.[1][2] The principle hinges on the in vivo metabolic incorporation of amino acids containing stable, non-radioactive heavy isotopes into the entire proteome of cultured cells.[3] This is achieved by growing one cell population in a "light" medium containing the natural, most abundant isotopes of an essential amino acid, while a second population is cultured in a "heavy" medium where that same amino acid is replaced with its stable isotope-labeled counterpart.[1]

For this guide, we focus on L-Lysine, an essential amino acid that is a frequent target for tryptic digestion in bottom-up proteomics. The use of L-Lysine labeled with six Carbon-13 (¹³C) isotopes and two Nitrogen-15 (¹⁵N) isotopes, supplied as a dihydrochloride salt for enhanced stability and solubility, is a common practice.[4] This dual labeling strategy significantly increases the mass difference between the "light" and "heavy" forms, thereby improving the accuracy and resolution of protein quantification in mass spectrometry analysis.[4]

After a sufficient number of cell divisions, typically at least five, the proteome of the cells grown in the "heavy" medium will have almost completely incorporated the labeled L-Lysine.[5][6] This results in a predictable mass shift for every lysine-containing peptide compared to its counterpart from the "light" cell population. The two cell populations can then be subjected to different experimental conditions, such as drug treatment or stimulation, and subsequently combined at the earliest possible stage—often right after cell lysis.[5] This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability that can be introduced during sample processing.[7][8]

When the combined protein mixture is digested and analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides appear as distinct peaks separated by a known mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.[2]

Visualizing the SILAC Workflow

The following diagram illustrates the fundamental workflow of a SILAC experiment.

Caption: Mass shift of a lysine-containing peptide in a SILAC experiment.

Navigating the Challenges: Troubleshooting and Best Practices

While SILAC is a robust technique, potential issues can arise. A proactive and systematic approach to troubleshooting is key to experimental success.

-

Incomplete Labeling: This is a common issue that can significantly impact quantification accuracy. [9] * Cause: Insufficient cell doublings, contamination with "light" amino acids from the serum or other media components, or cell line-specific metabolic characteristics. [9] * Solution: Ensure a minimum of five to six cell doublings, use high-quality dialyzed serum, and always verify labeling efficiency before starting the main experiment. [5][9]* Amino Acid Conversion: Some cell lines can metabolically convert arginine to proline, which can complicate data analysis. [5] * Solution: While less of a concern when labeling with lysine, being aware of potential metabolic conversions is important. If using labeled arginine, reducing its concentration in the medium may help prevent this conversion. [5]* Abnormal Cell States: Switching to SILAC medium can sometimes affect cell proliferation or health. [10] * Solution: A gradual adaptation of the cells to the SILAC medium may be beneficial. Supplementing the medium with non-essential amino acids or other nutrients during the initial stages can also help. [10]

Expanding the Horizons: Applications in Research and Drug Development

The precision and accuracy of SILAC have made it an invaluable tool in numerous areas of biological research and drug discovery.

-

Expression Proteomics: SILAC is widely used to globally profile changes in protein expression in response to various stimuli, such as drug treatment, disease progression, or genetic modifications. [1]* Post-Translational Modification (PTM) Analysis: By coupling SILAC with enrichment strategies, researchers can quantify dynamic changes in PTMs like phosphorylation, ubiquitination, and acetylation, providing insights into signaling pathways. [1]* Protein-Protein Interaction Studies: SILAC can be combined with affinity purification-mass spectrometry (AP-MS) to differentiate true interaction partners from non-specific background proteins. [2]* Protein Turnover Studies: Pulsed SILAC (pSILAC), a variation of the technique, allows for the measurement of protein synthesis and degradation rates. [2]

Conclusion

Stable isotope labeling with L-Lysine-2-¹³C hydrochloride is a cornerstone of modern quantitative proteomics. Its ability to provide highly accurate and reproducible quantification of protein abundance has empowered researchers to unravel complex biological processes and accelerate the pace of drug discovery. By understanding the core principles, meticulously planning and executing the experimental workflow, and being prepared to troubleshoot potential challenges, researchers can harness the full power of this elegant and robust technique to gain deeper insights into the proteome.

References

- Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed. (n.d.).

- Advances in quantitative proteomics via stable isotope tagging and mass spectrometry - PubMed. (n.d.).

- SILAC: Principles, Workflow & Applications in Proteomics. (2018, December 13).

- L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs. (n.d.).

- Direct Estimation of Metabolic Flux by Heavy Isotope Labeling Simultaneous with Pathway Inhibition - PubMed. (n.d.).

- Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.).

- Metabolic Labeling (SILAC) | CK Isotopes. (n.d.).

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer - Sigma-Aldrich. (n.d.).

- Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic. (2008, December 22).

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - an Introduction for Biologists | Bentham Science Publishers. (2011, April 1).

- Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed. (n.d.).

- Stable isotope labeling in proteomics and metabolomics - Bio-Synthesis. (2014, November 14).

- Stable Isotope Labeling Strategies - UWPR. (n.d.).

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PubMed Central. (n.d.).

- Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed. (n.d.).

- Quantitative Proteomics by Stable Isotope Labeling and Mass Spectrometry. (n.d.).

- Troubleshooting incomplete SILAC labeling with L-(6-13C)Lysine. - Benchchem. (n.d.).

- Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. (n.d.).

- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC - NIH. (n.d.).

- Quantitative Comparison of Proteomes Using SILAC - PMC - NIH. (n.d.).

- SILAC: A General Workflow for Improved Mass Spectrometry - G-Biosciences. (2018, April 13).

- SILAC Quantitation | UT Southwestern Proteomics Core. (n.d.).

- L-Lysine·2HCl (¹³C₆, 99%; ¹⁵N₂, 99%) - Cambridge Isotope Laboratories, CNLM-291-H-0.5. (n.d.).

- L-Lysine-¹³C₆,¹⁵N₂ hydrochloride - Sigma-Aldrich. (n.d.).

- SILAC - Based Proteomics Analysis. (n.d.).

- Quantitative proteomics using SILAC: Principles, applications, and developments. (2025, August 6).

- Troubleshooting for Possible Issues | Download Table - ResearchGate. (n.d.).

- Abstract and Introduction 3. Workflow 5. Material and Methods 6. Results 7. Conclusion 9. References 2. Objective 10. Acknow - MS Bioworks. (n.d.).

- 99% Enriched Amino Acids for Proteomic Applications - spectra 2000. (n.d.).

Sources

- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]

- 8. isotope.com [isotope.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Comprehensive Guide to Common Issues and Solutions in SILAC Experiments [en.biotech-pack.com]

L-Lysine-2-13C Hydrochloride for Metabolic Labeling in Cell Culture: An In-depth Technical Guide

<Step>

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of L-Lysine-2-13C hydrochloride for metabolic labeling in cell culture, a cornerstone technique in quantitative proteomics known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Section 1: The Principle of SILAC and the Role of L-Lysine-2-13C Hydrochloride

At its core, SILAC is a powerful method for the accurate quantification of protein abundance between different cell populations.[1][2] The technique relies on metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with the natural "light" amino acid counterpart.[2] When the two cell populations are mixed, their proteins can be distinguished by mass spectrometry due to the mass difference imparted by the heavy isotope.[3]

L-lysine is a critical choice for SILAC for several reasons. It is an essential amino acid for mammalian cells, meaning they cannot synthesize it and must acquire it from the culture medium.[2] This ensures that the labeled lysine is efficiently incorporated into newly synthesized proteins. Furthermore, when used in conjunction with the protease trypsin, which cleaves proteins C-terminal to lysine and arginine residues, labeling with lysine (and often arginine) ensures that nearly all resulting peptides can be quantified.[2]

L-Lysine-2-13C hydrochloride is a specific isotopic variant of lysine where the carbon atom at the second position is replaced with the heavy isotope carbon-13 (¹³C). This results in a predictable mass shift in peptides containing this labeled lysine, allowing for precise differentiation and quantification in mass spectrometry analysis.[4] The hydrochloride salt form enhances the compound's solubility and stability in aqueous solutions like cell culture media.[5]

Diagram 1: The Core Principle of a Two-Plex SILAC Experiment

Caption: Workflow of a basic SILAC experiment.

Section 2: Designing a Robust SILAC Experiment

A successful SILAC experiment hinges on meticulous planning and optimization. Key considerations include the choice of cell line, culture medium, and ensuring complete incorporation of the labeled amino acid.

Cell Line and Media Selection

The choice of cell line is fundamental. While SILAC is applicable to a wide range of cultured cells, it is crucial to use a cell line that can be maintained in a custom medium. The base medium must be deficient in the amino acids to be labeled (in this case, lysine).[6] Commonly used media for SILAC include DMEM and RPMI-1640 formulated without lysine and arginine.[6]

A critical component of the culture medium is the serum. Standard fetal bovine serum (FBS) contains endogenous amino acids that would compete with the labeled lysine, leading to incomplete labeling.[7] Therefore, it is imperative to use dialyzed fetal bovine serum (dFBS) , from which small molecules like amino acids have been removed.[6][7][8]

Achieving Complete Labeling

Incomplete labeling is a major source of error in SILAC experiments, leading to inaccurate quantification.[9] To ensure that virtually all cellular proteins have incorporated the heavy lysine, cells must be cultured in the SILAC medium for a sufficient number of cell divisions. A general rule of thumb is to culture the cells for at least five to six doublings to achieve greater than 99% incorporation.[6][9]

Verification of Labeling Efficiency: Before proceeding with the main experiment, it is highly recommended to verify the labeling efficiency. This is typically done by harvesting a small sample of the "heavy" labeled cells, digesting the proteins, and analyzing the peptides by mass spectrometry.[6] The mass spectra should show a near-complete shift of lysine-containing peptides to their heavy-labeled forms.

The Arginine-to-Proline Conversion Problem

A known confounding factor in SILAC experiments is the metabolic conversion of arginine to other amino acids, most notably proline.[10] This can complicate data analysis, as peptides containing proline may also show a mass shift, leading to inaccurate protein quantification.[10] While this guide focuses on lysine labeling, it is an important consideration for researchers performing double labeling with both lysine and arginine.

Several strategies can mitigate this issue:

-

Addition of excess proline to the culture medium can inhibit the conversion pathway.[11]

-

Lowering the concentration of arginine in the medium can also reduce conversion in some cell types.[11]

-

For organisms amenable to genetic manipulation, deleting genes in the arginine catabolism pathway can abolish conversion.[12]

Section 3: Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for a two-population SILAC experiment using L-Lysine-2-13C hydrochloride.

Reagent Preparation and Storage

-

L-Lysine-2-13C Hydrochloride: Store the solid compound at room temperature, protected from light and moisture.[9]

-

Stock Solutions: Prepare sterile stock solutions of both "light" (natural) L-lysine and "heavy" L-Lysine-2-13C hydrochloride in phosphate-buffered saline (PBS) or the base culture medium. These stock solutions can be stored at -20°C for several months.[9][13]

-

SILAC Media Preparation:

-

Start with 500 mL of lysine-deficient cell culture medium.

-

If performing a double-labeling experiment, add the appropriate arginine isotope.

-

For the "heavy" medium, add the "heavy" L-Lysine-2-13C stock solution to the final desired concentration.

-

For the "light" medium, add the "light" L-lysine stock solution to the same final concentration.

-

Add any other necessary supplements like L-glutamine and antibiotics.[14]

-

Sterile-filter the final media preparations using a 0.22 µm filter.[15]

-

Store the prepared media at 4°C, protected from light.[14][15]

-

Table 1: Recommended Amino Acid Concentrations for SILAC Media

| Amino Acid | Typical Concentration in RPMI 1640 | Typical Concentration in DMEM |

| L-Lysine | 146 mg/L | 84 mg/L |

| L-Arginine | 200 mg/L | 84 mg/L |

| L-Proline (optional) | 20 mg/L | 200 mg/L (if needed to prevent conversion)[7] |

Note: Optimal concentrations may vary depending on the cell line.

Cell Culture and Labeling

-

Begin by culturing your chosen cell line in standard "light" medium to establish a healthy population.

-

Split the cells into two separate flasks. Continue to culture one flask in the "light" SILAC medium.

-

For the second flask, replace the standard medium with the "heavy" SILAC medium containing L-Lysine-2-13C hydrochloride.

-

Subculture both cell populations for at least six generations to ensure complete labeling of the "heavy" population.[6] Monitor cell health and morphology, as some cell lines may grow more slowly in SILAC medium.[6]

-

Once complete labeling is confirmed, you can expand the cell populations and perform your desired experimental treatment on one of the populations (e.g., drug treatment, gene knockdown).

Sample Harvesting and Preparation for Mass Spectrometry

-

Harvest the "light" and "heavy" cell populations.

-

Lyse the cells using a suitable lysis buffer compatible with mass spectrometry.

-

Quantify the protein concentration of each lysate.

-

Mix the "light" and "heavy" lysates in a 1:1 protein ratio.

-

Proceed with standard proteomics sample preparation protocols, which typically involve protein reduction, alkylation, and digestion with trypsin.

-

The resulting peptide mixture is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 2: Detailed SILAC Workflow

Caption: From media preparation to data analysis.

Section 4: Data Analysis and Interpretation

High-resolution mass spectrometers are essential for resolving the isotopic peaks of the "light" and "heavy" peptide pairs.[16][17] The raw data from the mass spectrometer is processed using specialized software that can identify peptides and quantify the intensity of the "heavy" and "light" isotopic envelopes for each peptide.

The ratio of the peak areas for the "heavy" and "light" versions of a peptide directly corresponds to the relative abundance of the parent protein in the two cell populations.[18] For example, a heavy-to-light ratio of 2.0 indicates that the protein is twofold more abundant in the "heavy"-labeled (experimental) sample compared to the "light"-labeled (control) sample.

Diagram 3: Interpreting Mass Spectra in SILAC

Caption: Quantifying protein abundance from spectra.

Section 5: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for SILAC Experiments

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Labeling | - Insufficient number of cell doublings.- Contamination from non-dialyzed serum or other media components. | - Extend the cell culture period to ensure at least 6 doublings.[6]- Confirm the use of high-quality dialyzed FBS.[7]- Verify that the base medium is truly deficient in lysine. |

| Poor Cell Growth | - Dialyzed serum may lack essential growth factors for certain cell lines.- Toxicity from impurities in labeled amino acids. | - Supplement the SILAC medium with growth factors as needed.[7]- Use high-purity, cell-culture tested labeled amino acids. |

| Arginine-to-Proline Conversion | - High arginase activity in the chosen cell line. | - Add unlabeled proline to the medium (e.g., 200 mg/L).[7]- Reduce the concentration of arginine in the medium.[11] |

| Inaccurate Quantification | - Incomplete labeling.- Unequal mixing of "light" and "heavy" lysates.- Arginine-to-proline conversion. | - Verify labeling efficiency by MS.- Perform accurate protein quantification (e.g., BCA assay) before mixing lysates.- Address arginine conversion as described above. |

Section 6: Conclusion and Future Perspectives

L-Lysine-2-13C hydrochloride is an indispensable tool for accurate and robust quantitative proteomics using the SILAC methodology. By providing a means to differentially label entire proteomes, it allows for the precise measurement of changes in protein expression in response to various stimuli. The principles and protocols outlined in this guide serve as a foundation for researchers to design and execute successful SILAC experiments, ultimately leading to a deeper understanding of complex biological systems.

The continued development of high-resolution mass spectrometers and advanced data analysis software will further enhance the power and applicability of SILAC, enabling the quantification of ever more complex proteomes and post-translational modifications.[19][20]

References

- Duke University Department of Biostatistics and Bioinformatics. (n.d.). Preparation of SILAC Media.

-

Gu, S., et al. (2011). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Molecular & Cellular Proteomics. Retrieved from [Link]

-

Willems, E., et al. (2017). Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells. Proteomics. Retrieved from [Link]

-

Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics. Retrieved from [Link]

-

Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Retrieved from [Link]

-

Li, Y., et al. (2021). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Analytical Chemistry. Retrieved from [Link]

-

Hebert, A. S., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Allen, D. K., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). L-Lysine-2HCl, 13C6, 15N2 for SILAC. Retrieved from [Link]

-

Silantes. (n.d.). FBS (dialyzed). Retrieved from [Link]

-

Allen, D. K., et al. (2012). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Gu, S., et al. (2011). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Semantic Scholar. Retrieved from [Link]

-

Amanchy, R., et al. (2005). Incorporation of 13C6 L-lysine into proteins at various time points. ResearchGate. Retrieved from [Link]

-

Liu, R., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018). How to Use video for SILAC metabolic labeling using mass spectrometry. YouTube. Retrieved from [Link]

-

Rauniyar, N., & Yates, J. R. (2014). Chemical isotope labeling for quantitative proteomics. Journal of Proteome Research. Retrieved from [Link]

-

University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

-

Gygi, S. P. (n.d.). Cell Culture in SILAC media. Retrieved from [Link]

-

Giersch, C., et al. (2013). Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. ResearchGate. Retrieved from [Link]

-

Young, N. L., et al. (2009). Discovery of lysine post-translational modifications through mass spectrometric detection. Epigenetics. Retrieved from [Link]

-

Merck Millipore. (n.d.). L-lysine - Safety Data Sheet. Retrieved from [Link]

-

MS Bioworks. (n.d.). Metabolic Labeling of Mice with Lysine-13C6 for Quantitative Proteomics. Retrieved from [Link]

-

Kiefer, P., et al. (2003). Production process monitoring by serial mapping of microbial carbon flux distributions using a novel Sensor Reactor approach: II--(13)C-labeling-based metabolic flux analysis and L-lysine production. Metabolic Engineering. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 6. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. FBS (dialyzed) | Silantes [silantes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Semantic Scholar [semanticscholar.org]

- 13. L-Lysine, Hydrochloride [sigmaaldrich.com]

- 14. ckisotopes.com [ckisotopes.com]

- 15. youtube.com [youtube.com]

- 16. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to Understanding Mass Shift with Stable Isotope-Labeled L-Lysine in Mass Spectrometry

Preamble: The Quantitative Revolution in Proteomics

In the landscape of modern biological research and drug development, the ability to simply identify proteins is no longer sufficient. The critical questions revolve around dynamics and quantities: How does a protein's abundance change in response to a drug? Which signaling pathways are activated or suppressed? Answering these questions requires precise, robust, and scalable quantitative methods. Mass spectrometry (MS) has emerged as the cornerstone technology for these investigations.[1][2][3] This guide delves into one of the most elegant and powerful techniques in quantitative proteomics: stable isotope labeling. Specifically, we will dissect the principles and applications of using L-Lysine labeled with Carbon-13 (¹³C), a method that transforms a mass spectrometer from a simple mass detector into a highly accurate tool for relative quantification.

Section 1: Foundational Principles of Isotopic Labeling in Mass Spectrometry

At its core, a mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[4][5] Standard, or "label-free," quantitative approaches compare signal intensities of the same peptide across different MS runs, a method susceptible to variations in sample preparation and instrument performance. Isotope labeling elegantly circumvents this by introducing a "heavy" internal standard into the sample.[6][7]

The principle is straightforward: two cell populations are grown in culture. One is supplied with standard "light" amino acids (containing ¹²C), while the other is given "heavy" amino acids, where some carbon atoms are replaced with the stable, non-radioactive isotope ¹³C.[8][9] Because stable isotopes are chemically identical to their light counterparts, they are incorporated into newly synthesized proteins without altering cellular physiology.[10]

When the "light" and "heavy" protein samples are mixed, every peptide from the heavy sample has a chemically identical twin in the light sample, differing only in mass. In the mass spectrometer, these peptide pairs appear as doublets, separated by a predictable mass shift. The ratio of their signal intensities provides a highly accurate measure of their relative abundance.[6][11]

Why L-Lysine? The Strategic Choice

The selection of L-Lysine (and often L-Arginine) as the vehicle for isotopic labeling is a deliberate and strategic choice rooted in the standard workflow of bottom-up proteomics.

-

Essential Amino Acid : Lysine is an essential amino acid for most mammalian cells, meaning they cannot synthesize it themselves. This forces the cells to exclusively use the lysine provided in the culture medium, ensuring near-complete incorporation of the isotopic label.[12]

-

Trypsin Cleavage Specificity : The protease Trypsin is the workhorse of proteomic sample preparation. It cleaves proteins specifically at the C-terminus of lysine and arginine residues. This ensures that nearly every resulting tryptic peptide (except the C-terminal one) will contain at least one labeled amino acid, making it "visible" for quantitative analysis.[9]

Section 2: L-Lysine-¹³C₆ Hydrochloride – The Isotopic Tracer

The most common heavy lysine variant used for this purpose is L-Lysine-¹³C₆ hydrochloride. In this molecule, all six carbon atoms of the lysine backbone are replaced with the ¹³C isotope.

Table 1: Properties of Light vs. Heavy L-Lysine Hydrochloride

| Property | L-Lysine HCl ("Light") | L-Lysine-¹³C₆ HCl ("Heavy") |

| Chemical Formula | C₆H₁₅ClN₂O₂ | (¹³C)₆H₁₅ClN₂O₂ |

| Molecular Weight | ~182.65 g/mol | ~188.60 g/mol [13] |

| Isotopic Composition | Natural Abundance Carbon (~98.9% ¹²C, ~1.1% ¹³C) | 99 atom % ¹³C[14] |

| Mass Difference | N/A | +6.0201 Da (approx.) |

The hydrochloride salt form is used to enhance the stability and solubility of the amino acid in aqueous culture media.[12][15]

Section 3: The Core Concept: Decoding the Mass Shift

The "mass shift" is the cornerstone of this quantitative technique. Understanding its origin and how it manifests in the mass spectrum is critical for experimental design and data interpretation.

Theoretical Calculation of the Mass Shift

The mass of a single proton is approximately 1.00728 Da, and a neutron is 1.00866 Da. The key difference between ¹²C and ¹³C is a single neutron.

-

Mass of ¹²C : 12.00000 Da (by definition)

-

Mass of ¹³C : 13.00335 Da

Therefore, each ¹³C atom incorporated adds approximately 1.00335 Da to the mass of the molecule. For L-Lysine-¹³C₆, where six carbons are substituted:

Mass Shift = 6 × (Mass of ¹³C - Mass of ¹²C) ≈ 6 × 1.00335 Da ≈ 6.0201 Da

This predictable mass difference is the signature that the analysis software will search for to identify peptide pairs.

Visualizing the Mass Shift in the Spectrum

A peptide containing one lysine residue from the "heavy" sample will be ~6.02 Da heavier than its "light" counterpart. However, a mass spectrometer measures the mass-to-charge ratio (m/z). The observed shift in the m/z axis depends on the charge state (z) of the peptide ion.

-

For a peptide with a +1 charge (z=1), the m/z shift is ~6.02.

-

For a peptide with a +2 charge (z=2), the m/z shift is ~3.01.[16]

-

For a peptide with a +3 charge (z=3), the m/z shift is ~2.007.

It is crucial to configure the mass spectrometer and analysis software to account for these charge-state-dependent shifts.

Diagram: Principle of Mass Shift in SILAC

The following diagram illustrates how two cell populations, labeled with light and heavy lysine, produce a quantifiable result in the mass spectrometer.

Caption: The SILAC principle: from differential labeling to a quantifiable mass spectrum.

Section 4: A Practical Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The most widespread application of lysine-based isotopic labeling is the SILAC technique.[9][11][17] It is renowned for its accuracy because the "light" and "heavy" samples are combined at the very beginning of the workflow, minimizing quantitative errors from subsequent sample handling steps.

Experimental Protocol: A 2-Plex SILAC Experiment

This protocol outlines a standard experiment comparing a control and a treated condition.

Phase 1: Cell Adaptation and Label Incorporation (1-2 weeks)

-

Media Preparation : Prepare two types of SILAC-compatible cell culture media (e.g., DMEM) that lack L-Lysine and L-Arginine.

-

"Light" Medium : Supplement with normal L-Lysine and L-Arginine.

-

"Heavy" Medium : Supplement with L-Lysine-¹³C₆ and L-Arginine-¹³C₆ (Arginine is often co-labeled to ensure all peptides are covered).

-

-

Cell Culture : Culture two separate populations of your chosen cell line in the "light" and "heavy" media, respectively.

-

Ensure Complete Incorporation : Passively label the cells for at least 5-6 cell doublings. This is a critical self-validating step . Incomplete labeling will compromise quantification.

-

Verification (Optional but Recommended) : Before starting the main experiment, lyse a small aliquot of cells from the "heavy" culture, digest the proteins, and analyze by MS. Search the data for peptides containing lysine and confirm that >97% of the signal corresponds to the heavy form.

Phase 2: Experiment and Harvest (Variable Duration)

-

Experimental Treatment : Once full incorporation is confirmed, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells. Apply a vehicle control to the "light" labeled cells.

-

Harvesting : After the desired treatment duration, wash the cells with PBS.

-

Accurate Cell Counting : Count the cells from both populations accurately.

-

Mixing : Combine the "light" and "heavy" cell populations in a precise 1:1 ratio. This mixture is now the single sample for all downstream processing.

Phase 3: Protein Extraction and Digestion (1-2 days)

-

Cell Lysis : Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Protein Quantification : Determine the total protein concentration using a standard assay (e.g., BCA assay).

-

Reduction & Alkylation : Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.

-

In-solution or In-gel Digestion : Digest the proteins into peptides overnight using sequencing-grade Trypsin.

Phase 4: LC-MS/MS Analysis

-

Sample Cleanup : Desalt the peptide mixture using a C18 StageTip or equivalent to remove contaminants.

-

LC-MS/MS : Analyze the peptides on a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nanoflow liquid chromatography system.

Diagram: Standard SILAC Experimental Workflow

Caption: A step-by-step overview of the quantitative proteomics SILAC workflow.

Section 5: Data Interpretation and Applications in Drug Development

The output of a SILAC experiment is a list of identified proteins, each with a corresponding "heavy/light" ratio.

-

A ratio of 1:1 indicates no change in protein abundance.

-

A ratio > 1:1 indicates protein upregulation in the treated ("heavy") sample.

-

A ratio < 1:1 indicates protein downregulation.

This quantitative data is invaluable throughout the drug development pipeline.

-

Target Identification : Comparing proteomes of diseased vs. healthy cells can reveal proteins that are differentially expressed and may represent novel drug targets.

-

Mechanism of Action Studies : By treating cells with a compound and measuring proteome-wide changes, researchers can elucidate the biological pathways the drug modulates. For instance, the upregulation of apoptotic proteins would support a mechanism involving programmed cell death.

-

Biomarker Discovery : Identifying proteins that are consistently up- or down-regulated in response to treatment can provide biomarkers to monitor drug efficacy or patient response in clinical settings.[18][19]

-

Off-Target Effects : SILAC can help identify unintended changes in protein expression, providing crucial insights into a drug's potential toxicity and side effects.

Section 6: Conclusion

The use of L-Lysine-¹³C₆ hydrochloride and similar stable isotope labels has fundamentally shifted the paradigm of mass spectrometry-based proteomics from a qualitative to a precise quantitative science. By creating an internal standard for every peptide, the SILAC methodology provides a robust and trustworthy framework for measuring dynamic changes in protein expression. For researchers in basic science and drug development, mastering this technique unlocks a deeper understanding of complex biological systems, accelerating the journey from discovery to clinical application.

References

- Stable isotopic labeling in proteomics. PubMed.

- Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing.

- Stable Isotope Labeling in Proteomics.

- Principles and Characteristics of Isotope Labeling.

- Stable Isotope Labeling Strategies. University of Washington Proteomics Resource.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central, NIH.

- Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS. Spectro Inlets.

- Chemical isotope labeling for quantit

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). ChemPep.

- Mass Spectrometry: Principles, Applications & Techniques. Danaher Life Sciences.

- Stable isotope labeling in proteomics and metabolomics. Bio-Synthesis.

- The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. Biomedicine and Biotechnology.

- Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applic

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. Sigma-Aldrich.

- Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. PubMed.

- Imaging mass spectrometry: principle and applic

- Stable isotope labeling by amino acids in cell culture. Wikipedia.

- L-Lysine·2HCl (¹³C₆, 99%).

- L-lysine hydrochloride for Research. baseclick GmbH.

- L-Lysine-¹³C₆,¹⁵N₂ hydrochloride. Sigma-Aldrich.

- L-Lysine-13C6 hydrochloride. PubChem, NIH.

- Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formul

- Lysine Hydrochloride – Application in Therapy and Current Clinical Research. Benchchem.

- L-Lysine hydrochloride. ChemicalBook.

- SILAC Metabolic Labeling Systems. Thermo Fisher Scientific.

- Discovery of lysine post-translational modifications through mass spectrometric detection. Taylor & Francis Online.

Sources

- 1. ckisotopes.com [ckisotopes.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 4. sciepub.com [sciepub.com]

- 5. Imaging mass spectrometry: principle and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UWPR [proteomicsresource.washington.edu]

- 7. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]

- 8. longdom.org [longdom.org]

- 9. chempep.com [chempep.com]

- 10. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 12. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]

- 13. L-Lysine-13C6 hydrochloride | C6H15ClN2O2 | CID 16217566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. isotope.com [isotope.com]

- 15. L-lysine hydrochloride for Research [baseclick.eu]

- 16. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. clinicaltrials.eu [clinicaltrials.eu]

L-Lysine-2-13C hydrochloride synthesis and isotopic purity

An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Lysine-2-¹³C Hydrochloride

Abstract

Stable isotope-labeled (SIL) amino acids are indispensable tools in modern biomedical and pharmaceutical research, enabling precise quantification in proteomics, elucidation of metabolic pathways, and advanced structural biology studies.[1][] L-Lysine, an essential amino acid, is frequently used in these applications, particularly in the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique for quantitative proteomics.[3] Site-specific labeling, such as at the C-2 (alpha-carbon) position, provides a powerful probe for studying enzymatic mechanisms and protein structure. This guide provides a detailed technical overview of a robust, enantioselective method for the synthesis of L-Lysine-2-¹³C hydrochloride. It covers the underlying chemical principles, a step-by-step experimental protocol, and the critical analytical techniques required to validate the chemical, enantiomeric, and isotopic purity of the final product.

Introduction: The Significance of Site-Specific Isotopic Labeling

The introduction of a stable isotope, such as Carbon-13 (¹³C), into a biomolecule creates a chemically identical analogue with a distinct mass. This mass difference allows for its differentiation and quantification by mass spectrometry (MS) against a background of naturally abundant (¹²C) molecules.[4] Furthermore, the ¹³C nucleus is NMR-active (spin ½), enabling a suite of powerful Nuclear Magnetic Resonance (NMR) spectroscopy experiments for structural and dynamic studies that are not possible with the NMR-inactive ¹²C nucleus.[5]

While uniformly labeled L-lysine (e.g., L-Lysine-¹³C₆,¹⁵N₂) is widely used for quantitative proteomics[6][7], site-specifically labeled versions offer unique advantages. L-Lysine-2-¹³C, labeled at the alpha-carbon, is particularly valuable for:

-

Mechanistic Studies: Tracking the fate of the alpha-carbon and its attached groups through enzymatic reactions.

-

NMR Spectroscopy: Serving as a specific probe in protein structural studies, simplifying complex spectra and allowing for the measurement of specific internuclear distances and dynamics at the protein backbone.[5]

-

Metabolic Flux Analysis: Following the incorporation and transformation of the amino acid backbone in metabolic pathways, distinct from the side chain.[8]

Achieving high enantiomeric and isotopic purity is paramount for the successful application of these labeled compounds. The synthesis must therefore be stereocontrolled to produce the biologically relevant L-enantiomer, and the labeling step must be efficient to ensure high isotopic enrichment.

Synthetic Strategy: Enantioselective Synthesis via a Chiral Auxiliary

Multiple strategies exist for the synthesis of labeled amino acids, including modifications of the Strecker synthesis[9][10] and enzymatic methods.[11] For a robust, high-purity synthesis of L-Lysine-2-¹³C, an enantioselective approach using a chiral auxiliary offers superior control over stereochemistry. The method detailed here is based on the well-established Schöllkopf bis-lactim ether methodology, which allows for the asymmetric synthesis of α-amino acids.[12]

The core of this strategy involves the following key stages:

-

Preparation of the Chiral Template: A bis-lactim ether is formed from the dipeptide cyclo-(D-Val-Gly). The D-Valine residue serves as a chiral auxiliary, directing subsequent reactions to occur stereoselectively.

-

Introduction of the ¹³C Label: The ¹³C atom at the C-2 position is sourced from a commercially available, highly enriched starting material, [2-¹³C]-glycine. This glycine is incorporated into the bis-lactim ether template.[12]

-

Asymmetric Alkylation: The chiral template is deprotonated to form a nucleophilic carbanion, which is then alkylated with a suitable 4-carbon electrophile (the lysine side chain precursor). The bulky isopropyl group of the valine residue sterically hinders one face of the molecule, forcing the alkylating agent to add to the opposite face, thus establishing the desired L-configuration at the alpha-carbon.

-

Hydrolysis and Deprotection: The resulting complex is hydrolyzed under acidic conditions to break apart the bis-lactim ether, releasing the target L-lysine (with the ¹³C label at C-2) and the D-Valine auxiliary, which can be recovered. Final deprotection steps yield the desired product.

-

Purification and Salt Formation: The final product is purified, typically by ion-exchange chromatography, and converted to its hydrochloride salt for improved stability and solubility.

This method is highly effective because it builds the desired stereocenter with high fidelity and incorporates the expensive isotope from a simple precursor early in the synthesis.[12]

Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by trained chemists under appropriate laboratory conditions.[12]

Synthesis of (2R)-[5-¹³C]-3,6-diethoxy-2,5-dihydro-2-isopropylpyrazine

This step prepares the key chiral intermediate containing the ¹³C label.

-

Starting Material: Begin with cyclo-(D-Val-[2-¹³C]-Gly), prepared from D-Valine and [2-¹³C]-glycine (isotopic purity >99%).

-

Activation: Suspend the dipeptide in anhydrous dichloromethane (DCM). Add triethyloxonium tetrafluoroborate at 0°C under an inert nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography (silica gel) to yield the target bis-lactim ether.

Alkylation and Hydrolysis to form L-Lysine-2-¹³C

-

Deprotonation: Dissolve the purified bis-lactim ether from step 3.1 in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

-

Carbanion Formation: Add n-butyllithium (n-BuLi) dropwise until a persistent color indicates the formation of the anion.

-

Alkylation: Slowly add a solution of 1-bromo-4-(tert-butoxycarbonylamino)butane in THF. This reagent will form the protected side chain of lysine. Stir the reaction at -78°C for 4-6 hours.

-

Quenching: Quench the reaction by adding glacial acetic acid.

-

Hydrolysis: Remove the solvent under reduced pressure. Add 0.25 M hydrochloric acid (HCl) and heat the mixture to reflux for 8-12 hours. This step cleaves the bis-lactim ether, removes the Boc protecting group, and liberates the amino acid.

-

Purification: After cooling, the aqueous solution contains L-Lysine-2-¹³C, D-Valine, and other byproducts. The crude product is purified using ion-exchange chromatography (e.g., Dowex 50W-X8 resin). Elute the D-Valine with water and the L-Lysine with an ammonia solution.

-

Salt Formation: Collect the lysine-containing fractions, concentrate under vacuum, redissolve in dilute HCl, and lyophilize to obtain L-Lysine-2-¹³C dihydrochloride as a white solid.

Workflow for L-Lysine-2-¹³C Synthesis

Caption: Enantioselective synthesis of L-Lysine-2-¹³C.

Isotopic and Chemical Purity Assessment

Rigorous analytical validation is essential to confirm the identity, purity, and enrichment of the final product. A multi-technique approach provides a self-validating system, ensuring the material is fit for its intended use.

Chemical and Enantiomeric Purity

-

¹H and ¹³C NMR Spectroscopy: Standard ¹H NMR confirms the overall chemical structure and absence of organic impurities.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine chemical purity, which should typically exceed 98%. Enantiomeric purity is assessed using a chiral HPLC column or by derivatization with a chiral agent, with an expected enantiomeric excess (e.e.) of >97%.[12]

Isotopic Purity and Enrichment Verification

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic enrichment.[13] The unlabeled L-Lysine dihydrochloride has a monoisotopic mass of approximately 219.080 Da. The L-Lysine-2-¹³C analogue will exhibit a mass shift of +1.00335 Da. By analyzing the isotopic distribution and comparing the relative intensities of the M (unlabeled) and M+1 (labeled) peaks, the isotopic enrichment can be calculated. For this synthesis, enrichment is expected to be >99%, matching the starting [2-¹³C]-glycine.[12]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR): This is the most direct method for confirming the position and enrichment of the label.

-

Position Confirmation: A standard ¹³C NMR spectrum of unlabeled L-Lysine shows six distinct carbon signals.[14] In the spectrum of L-Lysine-2-¹³C, the signal corresponding to the C-2 carbon (approx. 55-56 ppm) will be dramatically enhanced, appearing as a very strong singlet.

-

Enrichment Confirmation: The absence of a detectable signal at the C-2 chemical shift in a proton-decoupled spectrum run with a sufficient number of scans indicates that the concentration of unlabeled species is below the detection limit, confirming high isotopic enrichment.

-

Workflow for Analytical Validation

Caption: Multi-technique validation of L-Lysine-2-¹³C.

Data Summary

The synthesis described provides L-Lysine-2-¹³C hydrochloride with specifications suitable for the most demanding research applications.

| Parameter | Method | Specification | Reference |

| Chemical Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | [12] |

| Chemical Purity | HPLC | ≥ 98% | [] |

| Isotopic Enrichment | MS, ¹³C NMR | ≥ 99 atom % ¹³C | [12] |

| Enantiomeric Purity | Chiral HPLC | ≥ 97% e.e. (L-isomer) | [12] |

| Form | Lyophilization | White crystalline solid | - |

Conclusion

The synthesis of L-Lysine-2-¹³C hydrochloride via the Schöllkopf bis-lactim ether method provides a reliable and stereocontrolled route to this valuable research chemical. By starting with a highly enriched precursor, [2-¹³C]-glycine, and employing a chiral auxiliary, the method delivers a product with high isotopic enrichment and high enantiomeric purity. The rigorous analytical validation using a combination of NMR and MS is a critical final step, ensuring the trustworthiness of the material for quantitative and structural studies. This detailed guide provides researchers and drug development professionals with the necessary framework to understand and implement the production and verification of site-specifically labeled amino acids.

References

-

Title: Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of 2 H, 13 C, 15 N‐isotomers of branched‐chain amino acids(1) Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]

-

Title: Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry Source: ACS Publications - Analytical Chemistry URL: [Link]

-

Title: Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos Source: PubMed Central (PMC) URL: [Link]

-

Title: High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enantioselective syntheses of isotopically labelled α-amino acids Preparation of specifically(13)C-labelled L-lysines Source: PubMed URL: [Link]

-

Title: Access to Any Site Directed Stable Isotope (2H, 13C, 15N, 17O and 18O) in Genetically Encoded Amino Acids Source: MDPI URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Integrative physiology of lysine metabolites Source: American Physiological Society URL: [Link]

-

Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

-

Title: Lysine: Biosynthesis, catabolism and roles Source: SciSpace URL: [Link]

-

Title: The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens Source: PubMed Central (PMC) URL: [Link]

-

Title: Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement Source: MDPI URL: [Link]

-

Title: Incorporation of 13 C 6 L-lysine into proteins at various time points Source: ResearchGate URL: [Link]

-

Title: L-Lysine-2HCl, 13C6, 15N2 for SILAC Source: Creative Biolabs URL: [Link]

Sources

- 1. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ckisotopes.com [ckisotopes.com]

- 6. isotope.com [isotope.com]

- 7. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 8. The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Enantioselective syntheses of isotopically labelledα-amino acids Preparation of specifically(13)C-labelled L-lysines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-Lysine(56-87-1) 13C NMR [m.chemicalbook.com]

foundational concepts of SILAC using labeled amino acids

Beginning Research Phase

I am now initiating the research phase, leveraging Google to unearth key information on SILAC. My searches are strategically focused on the fundamental concepts. I'm aiming for comprehensive and authoritative sources. My goal is to get a solid grasp of the subject.

Analyzing SILAC Fundamentals

I'm now diving into the core of SILAC, using Google to gather robust information. My focus is on the essential principles, specific amino acids used, workflows, and its applications. Simultaneously, I'm structuring a technical guide tailored for researchers. I'm aiming for a logical flow from basics to real-world uses.

Developing Technical Guide Outline

I am now structuring the technical guide, ensuring a logical progression from core concepts to practical applications, focusing on the needs of researchers. My initial Google searches have expanded to include detailed protocols, common issues, and advanced SILAC methods. I'm focusing on authoritative sources and will incorporate visualizations like Graphviz diagrams for clarity, as well as tables for critical data summaries.

exploring protein turnover with pulsed SILAC (pSILAC) and L-Lysine-2-13C

An In-Depth Technical Guide to Exploring Protein Turnover with Pulsed SILAC (pSILAC) and L-Lysine-2-¹³C

Authored by a Senior Application Scientist

Foreword: Beyond Abundance - Capturing the Dynamic Proteome

In the landscape of proteomics, quantifying protein abundance has provided profound snapshots of the cellular state. However, these static pictures often miss the underlying story: the constant flux of protein synthesis and degradation that defines cellular life, adaptation, and disease. This dynamic equilibrium, or protein turnover, is fundamental to cellular homeostasis, and its dysregulation is a hallmark of pathologies ranging from neurodegeneration to cancer[1][2]. To truly understand the mechanisms of drug action, disease progression, and cellular regulation, we must measure the rates at which proteins are made and destroyed.

Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) has emerged as a premier technique for dissecting these dynamics on a proteome-wide scale[3][4][5]. Unlike traditional SILAC, which measures relative abundance at steady-state, pSILAC introduces a temporal dimension, allowing us to track the incorporation of isotope-labeled amino acids into newly synthesized proteins over time[4][6]. This guide provides a comprehensive, field-tested framework for designing and executing pSILAC experiments, with a specific focus on the strategic use of L-Lysine-2-¹³C₆. We will delve into the causality behind each experimental choice, offering a robust, self-validating methodology for researchers, scientists, and drug development professionals aiming to unlock the secrets of the dynamic proteome.

Foundational Principles: From SILAC to a Pulsed Paradigm

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that provides accurate relative quantification of proteins.[7][8] In its classic form, two cell populations are cultured in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, such as lysine and arginine.[3][8] After many cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The populations can then be subjected to different treatments, combined, and analyzed by mass spectrometry (MS). Since chemically identical peptides with light and heavy labels are easily distinguished by their mass difference, the ratio of their signal intensities provides a highly accurate measure of relative protein abundance[9][10].

Pulsed SILAC (pSILAC) adapts this powerful method to measure dynamic processes. Instead of labeling to completion to compare steady-state levels, pSILAC involves switching the isotopic label for a defined, shorter period—a "pulse"[4][11]. By harvesting cells at different time points after the switch, one can track the appearance of newly synthesized ("heavy") proteins and the concurrent disappearance of pre-existing ("light") proteins. This allows for the direct calculation of protein synthesis and degradation rates[1][5].

Below is a conceptual workflow of a typical pSILAC experiment designed to measure protein turnover.

Caption: High-level overview of the pulsed SILAC (pSILAC) experimental workflow.

The Isotope of Choice: Why L-Lysine-2-¹³C₆?

While SILAC experiments commonly use both labeled lysine and arginine, there are compelling reasons to design experiments using only labeled lysine, particularly ¹³C₆-L-lysine.

-

Circumventing Arginine-to-Proline Conversion: A significant confounding factor in SILAC is the metabolic conversion of arginine to proline by some cell lines.[12] This conversion leads to the incorporation of heavy proline into newly synthesized proteins, complicating data analysis as the mass shifts are no longer confined to arginine-containing peptides. While this can be mitigated by adding unlabeled proline to the medium, using a lysine-only labeling strategy completely avoids the issue.

-

Simplified Mass Spectra: Trypsin, the most common protease in proteomics, cleaves after lysine and arginine residues.[3][13] By labeling only lysine, every resulting tryptic peptide (except the C-terminal one) will contain a maximum of one labeled amino acid, leading to cleaner, more easily interpretable mass spectra.

-

¹³C₆ Isotopic Purity: L-lysine labeled with six ¹³C atoms provides a distinct mass shift of 6 Da[13][14]. This clean mass difference is easily resolved by modern high-resolution mass spectrometers and avoids the potential chromatographic separation issues sometimes observed with deuterium (²H) labels[13].

The diagram below illustrates the metabolic incorporation of "light" (¹²C) and "heavy" (¹³C) lysine into a representative protein following the switch to a heavy medium.

Caption: Incorporation of light vs. heavy lysine into proteins over time.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.

Materials

| Reagent/Material | Specifications | Supplier Example |

| SILAC DMEM/RPMI 1640 | Deficient in L-Lysine and L-Arginine | Thermo Fisher Scientific |

| Dialyzed Fetal Bovine Serum (dFBS) | 10,000 MWCO | Thermo Fisher Scientific |

| L-Lysine (Light) | ¹²C₆H₁₄N₂O₂ | Thermo Fisher Scientific |

| L-Lysine (Heavy) | ¹³C₆H₁₄N₂O₂ (¹³C, 99%) | Cambridge Isotope Labs |

| L-Arginine (Light) | ¹²C₆H₁₄N₄O₂ | Thermo Fisher Scientific |

| L-Proline | For Arg->Pro conversion prevention (if Arg is also used) | Sigma-Aldrich |

| Cell Line of Interest | Auxotrophic for Lysine and Arginine | ATCC |

| Standard Cell Culture Reagents | PBS, Trypsin-EDTA, Antibiotics | Standard Suppliers |

| Lysis Buffer | e.g., RIPA buffer with protease/phosphatase inhibitors | Cell Signaling Technology |

| Protein Quantitation Assay | BCA Assay Kit | Thermo Fisher Scientific |

| Sample Prep Reagents | DTT, Iodoacetamide, Sequencing Grade Trypsin | Promega |

Step-by-Step Methodology

Phase 1: Cell Culture and Label Incorporation Verification (Crucial for Trustworthiness)

-

Prepare SILAC Media: Reconstitute lysine and arginine-deficient medium according to the manufacturer's instructions. Prepare two types:

-

Light Medium: Supplement with "light" L-Lysine and "light" L-Arginine to normal physiological concentrations.

-

Heavy Medium: Supplement with ¹³C₆-L-Lysine and "light" L-Arginine to the same concentrations.

-

Causality: Using dialyzed FBS is critical. Non-dialyzed serum contains endogenous amino acids that will compete with your labeled versions, leading to incomplete labeling and inaccurate quantification.[15]

-

-

Cell Adaptation: Culture your cells in the "Light Medium" for at least 6 cell doublings.

-

Expert Insight: This step ensures that the entire proteome is uniformly light and adapts the cells to the custom medium, preventing metabolic stress upon switching. A preliminary check for full incorporation of a heavy label in a separate flask is the gold standard for validating the number of doublings required.[7][14]

-

Phase 2: The Pulse Experiment

-